1-(2,4-Dichlorobenzyl)-5-fluorouracil

Beschreibung

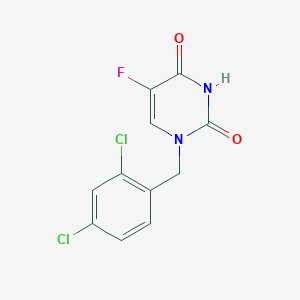

1-(2,4-Dichlorobenzyl)-5-fluorouracil (CAS 125111-05-9) is a fluorinated pyrimidine derivative structurally related to the antimetabolite 5-fluorouracil (5-FU). Its core structure comprises a uracil ring substituted with a fluorine atom at the 5-position and a 2,4-dichlorobenzyl group at the 1-position (Figure 1).

Eigenschaften

CAS-Nummer |

125111-05-9 |

|---|---|

Molekularformel |

C11H7Cl2FN2O2 |

Molekulargewicht |

289.09 g/mol |

IUPAC-Name |

1-[(2,4-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-6(8(13)3-7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18) |

InChI-Schlüssel |

MHPNFFUAVWCYBQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The dichlorobenzyl substitution differentiates this compound from other fluorouracil derivatives. Key comparisons include:

| Compound | Substituents | Molecular Weight (g/mol) | Lipophilicity (LogP est.) | Key Features |

|---|---|---|---|---|

| 1-(2,4-Dichlorobenzyl)-5-fluorouracil | 2,4-dichlorobenzyl, 5-fluoro | 304.13 | ~2.5 (high) | Enhanced lipophilicity, metabolic stability |

| 1-Benzyl-5-fluorouracil (CAS 4871-13-0) | Benzyl, 5-fluoro | 236.19 | ~1.2 (moderate) | Simpler structure, lower steric hindrance |

| 5-Fluoro-1-(4-methylbenzyl)-2,4(1H,3H)-pyrimidinedione | 4-methylbenzyl, 5-fluoro | 250.23 | ~1.5 (moderate) | Methyl group improves solubility |

Key Insights :

- The dichlorobenzyl group increases molecular weight and lipophilicity compared to benzyl or methylbenzyl analogues, which may enhance membrane permeability and tissue retention .

Metabolic and Pharmacokinetic Considerations

- Metabolism: The dichlorobenzyl group may slow hepatic cytochrome P450-mediated oxidation compared to non-halogenated derivatives, delaying clearance.

- Uracil/Dihydrouracil Ratios : emphasizes that 5-FU toxicity correlates with DPD activity. Structural modifications in this compound could bypass DPD degradation, reducing toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.